

Physical and chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

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Technical Guide: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and predictive models to offer a thorough profile. This guide includes key identifiers, predicted physicochemical properties, a potential synthetic protocol adapted from a similar compound, and an overview of the expected chemical reactivity of the aryl ketone functional group. All quantitative data is presented in structured tables, and relevant processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is an organic compound featuring a 4-chlorophenyl ketone and a terminal methoxy group. Its core identifiers and predicted physical properties are summarized below. The molecular weight has been calculated from the molecular formula, as conflicting values have been reported in commercial listings.^{[1][2]}

Identifier	Value	Reference
IUPAC Name	1-(4-chlorophenyl)-5-methoxypentan-1-one	N/A
CAS Number	1346603-14-2	[1]
Molecular Formula	C ₁₂ H ₁₅ ClO ₂	[1]
Molecular Weight	226.70 g/mol	Calculated
Appearance	Light Brown Wax	[2]

Table 1: Chemical Identifiers for **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**

Property	Predicted Value	Notes
Boiling Point	297.4 ± 15.0 °C	Prediction based on computational models.
Density	1.050 ± 0.06 g/cm ³	Prediction based on computational models.
Solubility	Soluble in Dichloromethane, Methanol, Toluene.	[2]

Table 2: Predicted Physicochemical Properties

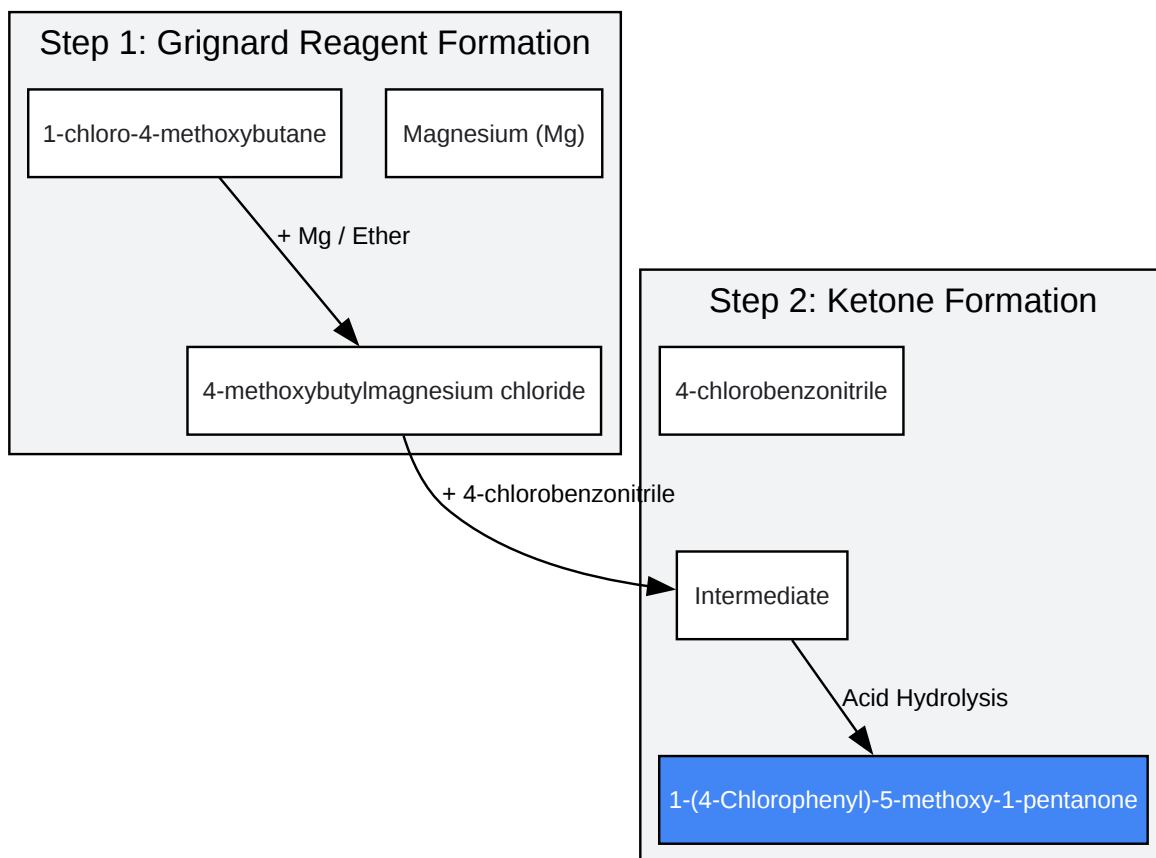
Synthesis Protocol

While a specific experimental protocol for the synthesis of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** is not readily available in published literature, a viable synthetic route can be adapted from the patented synthesis of the structurally similar compound, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.[3][4] The proposed method involves a Grignard reaction.

2.1. Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of a Grignard reagent from 1-chloro-4-methoxybutane, followed by its reaction with 4-chlorobenzonitrile.

Proposed Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone



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Caption: Proposed two-step synthesis pathway.

2.2. Detailed Experimental Protocol (Adapted)

Materials:

- Magnesium turnings
- 1-chloro-4-methoxybutane
- 4-chlorobenzonitrile
- Anhydrous diethyl ether (or THF)

- Hydrochloric acid (aqueous solution)
- Anhydrous sodium sulfate
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
 - Slowly add a solution of 1-chloro-4-methoxybutane in anhydrous diethyl ether to the flask.
 - Maintain a gentle reflux until all the magnesium has reacted. The formation of the Grignard reagent, 4-methoxybutylmagnesium chloride, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
- Reaction with Nitrile:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of 4-chlorobenzonitrile in anhydrous diethyl ether from the dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Hydrolysis and Work-up:
 - Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.

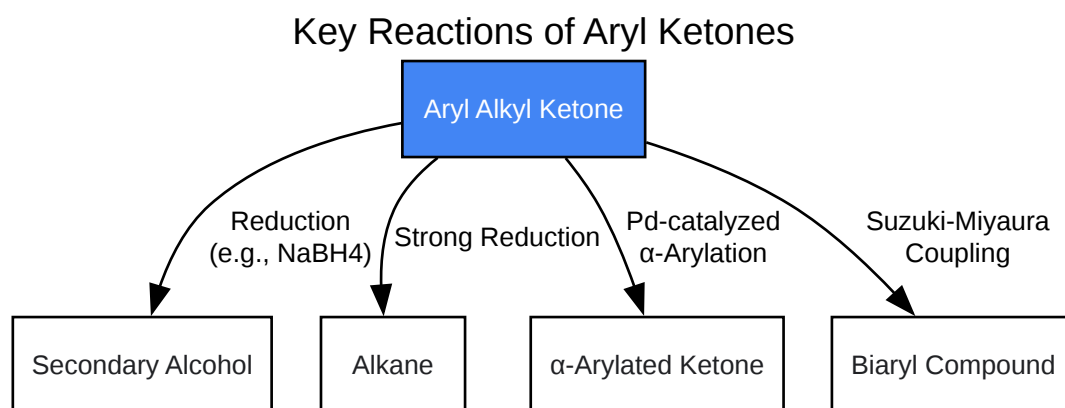
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification:
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**.

Chemical Reactivity and Potential Signaling Pathways

3.1. Reactivity of the Aryl Ketone Moiety

The chemical behavior of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** is largely dictated by the reactivity of the aryl ketone group. Aryl alkyl ketones are versatile intermediates in organic synthesis.^[5]

- Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation. More vigorous reduction can lead to the corresponding alkane.^[5]
- Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.
- α -Arylation: Palladium-catalyzed α -arylation is a common reaction for aryl ketones, allowing for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl group.^[6]
- Suzuki-Miyaura Coupling: The chlorophenyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be influenced by the presence of the ketone functionality.^{[7][8]}



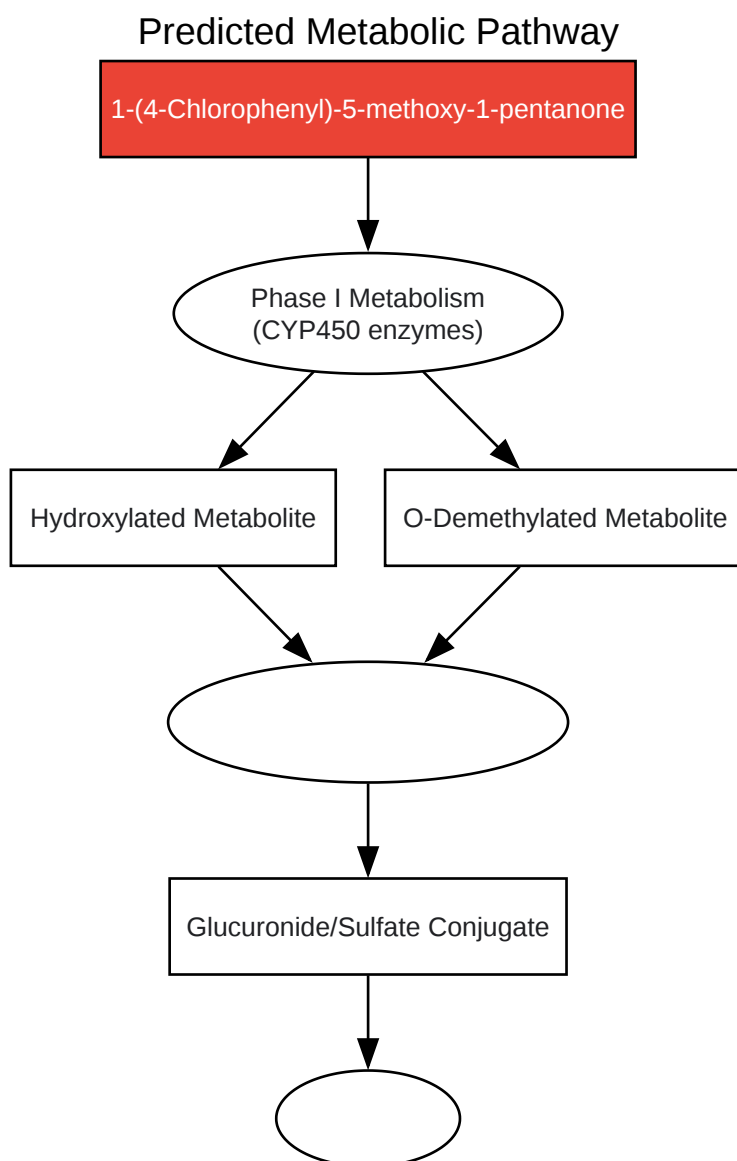
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Caption: General reactivity of the aryl ketone functional group.

3.2. Predicted Metabolic Pathways

While no specific metabolic studies have been conducted on **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**, the metabolism of structurally related compounds suggests potential pathways. The metabolism of xenobiotics often involves Phase I (functionalization) and Phase II (conjugation) reactions.

- Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the initial metabolic steps. Potential reactions include hydroxylation of the aromatic ring or alkyl chain, and O-demethylation of the methoxy group.
- Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.



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Caption: Predicted metabolic fate of the compound.

Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, MS) for **1-(4-Chlorophenyl)-5-methoxy-1-pentanone** is not currently available in the public domain. Researchers are advised to acquire this data upon synthesis and purification of the compound. The expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, a triplet for the methylene group adjacent to the carbonyl, multiplets for the other methylene groups in the pentanone chain, and a singlet for the methoxy group protons.
- ^{13}C NMR: A signal for the carbonyl carbon, distinct signals for the aromatic carbons (some showing splitting due to chlorine), and signals for the aliphatic carbons of the pentanone chain and the methoxy group.
- IR Spectroscopy: A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch of an aryl ketone, C-H stretching and bending vibrations for the aromatic and aliphatic portions, and a C-O stretching band for the ether linkage.
- Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including a prominent acylium ion resulting from cleavage at the carbonyl group.

Conclusion

This technical guide has compiled the available and predicted information on the physical and chemical properties of **1-(4-Chlorophenyl)-5-methoxy-1-pentanone**. While there is a notable absence of direct experimental data, the information provided on its identity, predicted properties, a potential synthetic route, and expected reactivity serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental validation of the properties and reactivity outlined in this document is strongly encouraged.

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